

Technical Guide: Characterization of CAS Number 918312-71-7 (Didestriazole Anastrozole Dimer Impurity)

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Compound of Interest

Compound Name: *Didestriazole Anastrozole Dimer Impurity*

Cat. No.: *B193206*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical compound identified by CAS number 918312-71-7. This substance is recognized as a process-related impurity in the synthesis of Anastrozole, a non-steroidal aromatase inhibitor used in the treatment of breast cancer.[1] The impurity is commonly referred to as **Didestriazole anastrozole dimer impurity** or Anastrozole Impurity A.[2] Understanding the characteristics of such impurities is crucial for drug quality control, safety assessment, and regulatory compliance in the pharmaceutical industry. This document summarizes its known chemical and physical properties, analytical methodologies for its identification and quantification, and its synthetic origin.

Chemical and Physical Properties

The **Didestriazole anastrozole dimer impurity** is a synthetic compound formed during the manufacturing of Anastrozole.[3] While comprehensive experimental data is limited in publicly available literature, the following tables summarize the key reported and predicted properties of this molecule.

Table 1: General and Chemical Properties

Property	Value	Source(s)
CAS Number	918312-71-7	[2] [4] [5]
Common Names	Didestriazole anastrozole dimer impurity, Anastrozole Impurity A	[2]
Molecular Formula	C ₂₆ H ₂₉ N ₃	[2] [4] [5]
Molecular Weight	383.54 g/mol	[4] [5]
IUPAC Name	2,2'-((2-cyanopropane-1,2-diyl)bis(5-methyl-3,1-phenylene))bis(2-methylpropanenitrile)	

Table 2: Physical Properties

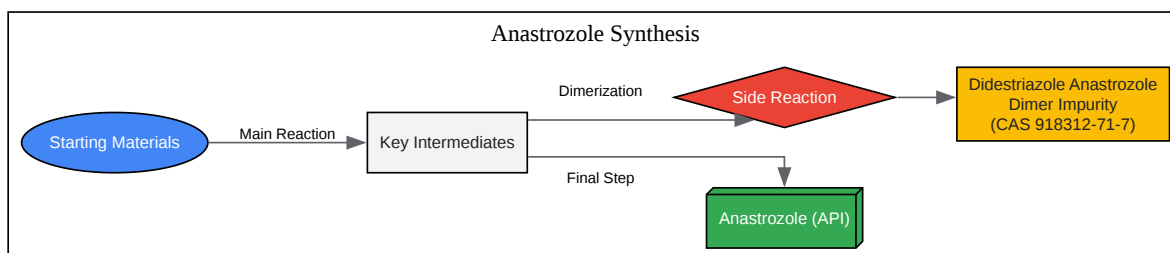
Property	Value	Source(s)
Melting Point	1-2 °C	[3]
Boiling Point	518.1 ± 45.0 °C (Predicted)	
Solubility	Soluble in water and methanol.	[3]

Note: The reported melting point of 1-2°C appears unusually low for a molecule of this size and structure and may require experimental verification.

Synthesis and Formation

Didestriazole anastrozole dimer is a process-related impurity generated during the synthesis of Anastrozole.[\[1\]](#) Its formation is a result of side reactions involving intermediates of the Anastrozole synthesis pathway. The presence and quantity of this impurity are critical quality attributes of the Anastrozole active pharmaceutical ingredient (API), and its levels are controlled through optimization of the synthetic process and purification procedures.

The generalized synthetic pathway leading to the potential formation of this impurity is depicted below.



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Anastrozole Synthesis and Impurity Formation

Experimental Protocols: Analytical Characterization

The identification and quantification of **Didestriazole anastrozole dimer impurity** in Anastrozole API are typically performed using chromatographic techniques. The following protocols are based on published methodologies for the analysis of Anastrozole and its impurities.

High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

A stability-indicating HPLC method is crucial for separating the main component, Anastrozole, from its related impurities.

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column:
 - Option 1: Hichrom RPB, (250 × 4.6) mm, 5 µm column.
 - Option 2: Inertsil ODS-3V, 250 mm x 4.6 mm i.d., 5 µm analytical column.[3]

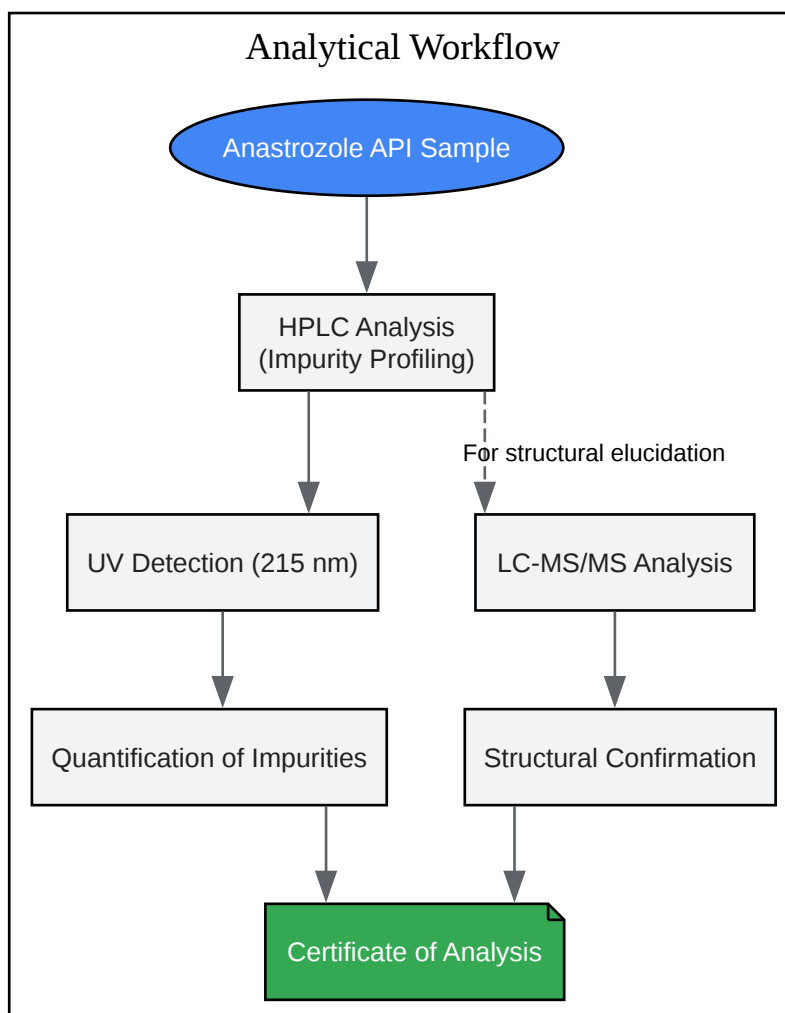
- Mobile Phase:
 - Option 1: A gradient mixture of Mobile phase-A (0.01M Potassium di-hydrogen orthophosphate, pH adjusted to 2.5 with orthophosphoric acid) and Mobile phase-B (a 70:30 v/v mixture of methanol and acetonitrile).
 - Option 2: A gradient program with Mobile Phase A as water and Mobile Phase B as acetonitrile.[3]
- Flow Rate: 1.0 mL/min.[3]
- Detection: UV at 215 nm.[3]
- Column Temperature: 30°C.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Structural Confirmation

LC-MS/MS is employed for the structural confirmation of impurities.

- Instrumentation: An HPLC system coupled to a tandem mass spectrometer.
- Chromatographic Conditions: Similar to the HPLC method described above to ensure separation.[3]
- Ionization Mode: Positive ion mode is often used for nitrogen-containing compounds.
- Data Analysis: The mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern are analyzed to confirm the structure of the impurity.

The general workflow for the analytical characterization is illustrated in the following diagram.



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Analytical Workflow for Impurity Characterization

Biological Activity and Signaling Pathways

As of the date of this document, there is no publicly available scientific literature detailing the biological activity or the specific signaling pathways affected by **Didestriazole anastrozole dimer impurity** (CAS 918312-71-7). While it is an impurity of a pharmacologically active compound, its own biological effects have not been characterized. Therefore, it is treated as an impurity to be controlled within acceptable limits as defined by regulatory bodies to ensure the safety and efficacy of the final drug product.

Conclusion

The compound with CAS number 918312-71-7, known as **Didestriazole anastrozole dimer impurity**, is a critical process-related impurity in the synthesis of Anastrozole. Its characterization and control are essential aspects of pharmaceutical quality assurance. This guide has summarized the available chemical and physical data, outlined the analytical methodologies for its detection and quantification, and highlighted the current lack of information regarding its biological activity. Further research would be beneficial to fully elucidate the properties and potential biological impact of this molecule.

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References

- 1. glppharmastandards.com [glppharmastandards.com]
- 2. Di-destriazole anastrozole dimer impurity | 918312-71-7 | ID21754 [biosynth.com]
- 3. LC and LC-MS/MS study of forced decomposition behavior of anastrozole and establishment of validated stability-indicating analytical method for impurities estimation in low dose anastrozole tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
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